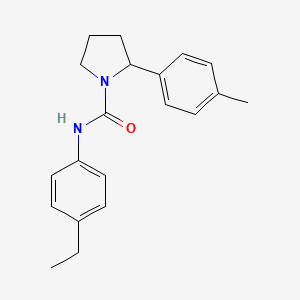![molecular formula C24H41N3O2 B6119527 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol](/img/structure/B6119527.png)
2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol is a compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain such as serotonin and dopamine. This modulation of neurotransmitters is believed to be responsible for the therapeutic effects of compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain such as serotonin and dopamine. In addition, it has also been shown to decrease the levels of stress hormones such as cortisol. These effects are believed to be responsible for the therapeutic effects of compound X.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is that it has shown promising results in various scientific studies. In addition, it has a well-established synthesis method that can be easily replicated in a lab setting. However, one of the limitations of using compound X in lab experiments is that its exact mechanism of action is not yet fully understood.
将来の方向性
There are several future directions for the study of compound X. One future direction is to further investigate its mechanism of action in order to fully understand how it works. Another future direction is to study its potential use in the treatment of other medical conditions such as addiction and post-traumatic stress disorder. Additionally, further studies could be conducted to investigate the potential side effects of compound X and to develop new methods for its synthesis.
合成法
The synthesis of compound X involves a multi-step process that includes the reaction of piperazine with 3-(dimethylamino)propyl chloride, followed by the reaction of the resulting compound with 4-(3-bromobenzyl)cyclohexanone. The final step involves the reduction of the resulting ketone to form 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol.
科学的研究の応用
Compound X has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of substance abuse disorders.
特性
IUPAC Name |
2-[1-cyclohexyl-4-[[3-[3-(dimethylamino)propoxy]phenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O2/c1-25(2)13-7-17-29-24-11-6-8-21(18-24)19-26-14-15-27(23(20-26)12-16-28)22-9-4-3-5-10-22/h6,8,11,18,22-23,28H,3-5,7,9-10,12-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLLZLJBMSVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
![4-{[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6119469.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6119507.png)

![4-ethoxy-N-({[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6119523.png)
![6-(2,5-dimethylphenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6119529.png)
![2-(methoxymethyl)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B6119533.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B6119543.png)
